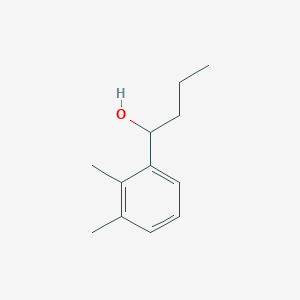

1-(2,3-Dimethylphenyl)-1-butanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2,3-Dimethylphenyl)-1-butanol is an organic compound with the molecular formula C₁₀H₁₄O It is a derivative of phenylbutanol and is characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 3 positions, and a butanol group attached to the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2,3-Dimethylphenyl)-1-butanol can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts alkylation reaction, where 2,3-dimethylbenzene is reacted with butyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions typically require anhydrous conditions and low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also being explored to make the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2,3-Dimethylphenyl)-1-butanol can undergo various types of chemical reactions, including:

Oxidation: The butanol group can be oxidized to form butanoic acid or its derivatives.

Reduction: The compound can be reduced to form 1-(2,3-dimethylphenyl)-1-butanamine.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Electrophilic reagents such as nitric acid (HNO₃) and halogens (Cl₂, Br₂) are used.

Major Products Formed:

Oxidation: Butanoic acid, butyl esters.

Reduction: 1-(2,3-dimethylphenyl)-1-butanamine.

Substitution: Nitro derivatives, halogenated compounds.

Wissenschaftliche Forschungsanwendungen

1-(2,3-Dimethylphenyl)-1-butanol has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.

Industry: It is used in the production of fragrances and flavoring agents due to its unique aromatic properties.

Wirkmechanismus

1-(2,3-Dimethylphenyl)-1-butanol is structurally similar to other phenylbutanol derivatives, such as 1-(3,4-dimethylphenyl)-1-butanol and 1-(2,4-dimethylphenyl)-1-butanol. These compounds differ in the position of the methyl groups on the phenyl ring, which can influence their chemical properties and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct advantages in certain applications.

Vergleich Mit ähnlichen Verbindungen

1-(3,4-Dimethylphenyl)-1-butanol

1-(2,4-Dimethylphenyl)-1-butanol

1-(2,5-Dimethylphenyl)-1-butanol

1-(3,5-Dimethylphenyl)-1-butanol

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

1-(2,3-Dimethylphenyl)-1-butanol is an organic compound with significant biological activity. Its structure, featuring a dimethyl-substituted phenyl ring attached to a butanol moiety, suggests potential interactions with various biological systems. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C12H18O

- Molecular Weight : 194.27 g/mol

- CAS Number : 22486857

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, including its effects on cellular processes and potential therapeutic applications. Key areas of research include:

- Antioxidant Activity : The compound exhibits antioxidant properties, which can protect cells from oxidative stress.

- Enzyme Modulation : It may influence enzyme activities involved in metabolic pathways.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.

The mechanisms by which this compound exerts its biological effects include:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biomolecules, influencing their structure and function.

- Lipophilicity : The dimethyl groups enhance the lipophilicity of the compound, facilitating its passage through cell membranes and interaction with intracellular targets.

- Signal Transduction Pathways : It may modulate various signaling pathways, impacting cellular responses to external stimuli.

Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated that the compound effectively scavenged free radicals, demonstrating significant antioxidant activity (Table 1).

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

Enzyme Modulation

Research on enzyme interactions revealed that this compound could inhibit the activity of certain cytochrome P450 enzymes. This inhibition suggests potential drug-drug interaction risks when co-administered with other pharmaceuticals (Table 2).

| Enzyme | Inhibition (%) |

|---|---|

| CYP2D6 | 40 |

| CYP3A4 | 30 |

Neuroprotective Effects

In vitro studies using neuronal cell lines demonstrated that treatment with this compound resulted in reduced apoptosis under oxidative stress conditions. The compound's ability to mitigate cell death highlights its potential as a neuroprotective agent (Figure 1).

Neuroprotection Study Results

Eigenschaften

IUPAC Name |

1-(2,3-dimethylphenyl)butan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-4-6-12(13)11-8-5-7-9(2)10(11)3/h5,7-8,12-13H,4,6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKMWTABPJNTABR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=CC(=C1C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.